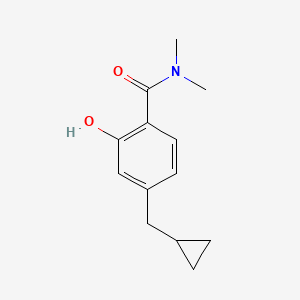
4-(Cyclopropylmethyl)-2-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethyl)-2-hydroxy-N,N-dimethylbenzamide is an organic compound that features a benzamide core with a cyclopropylmethyl group attached to the fourth position of the benzene ring, a hydroxyl group at the second position, and two dimethyl groups attached to the nitrogen atom of the amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-2-hydroxy-N,N-dimethylbenzamide typically involves several key steps:
Formation of the Benzamide Core: The starting material, 2-hydroxybenzoic acid, undergoes a reaction with thionyl chloride to form 2-hydroxybenzoyl chloride.
Amidation: The 2-hydroxybenzoyl chloride is then reacted with N,N-dimethylamine to form 2-hydroxy-N,N-dimethylbenzamide.
Cyclopropylmethylation: The final step involves the introduction of the cyclopropylmethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethyl)-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(Cyclopropylmethyl)-2-keto-N,N-dimethylbenzamide.
Reduction: Formation of 4-(Cyclopropylmethyl)-2-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethyl)-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylmethyl)-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclopropylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopropylmethyl)-2-hydroxybenzamide: Lacks the dimethyl groups on the amide nitrogen.
4-(Cyclopropylmethyl)-N,N-dimethylbenzamide: Lacks the hydroxyl group.
2-Hydroxy-N,N-dimethylbenzamide: Lacks the cyclopropylmethyl group.
Uniqueness
4-(Cyclopropylmethyl)-2-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropylmethyl group distinguishes it from other benzamide derivatives, potentially enhancing its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-(cyclopropylmethyl)-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-14(2)13(16)11-6-5-10(8-12(11)15)7-9-3-4-9/h5-6,8-9,15H,3-4,7H2,1-2H3 |
Clave InChI |
ZAHOUZKNSWWXKI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=C(C=C1)CC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















